molecular formula C12H11N3O B1462394 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol CAS No. 1159820-12-8

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B1462394
CAS No.: 1159820-12-8
M. Wt: 213.23 g/mol
InChI Key: SCEDJWUBZBVCLU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position

Properties

IUPAC Name

2-cyclopropyl-4-pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-6-10(9-2-1-5-13-7-9)14-12(15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEDJWUBZBVCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12_{12}H11_{11}N3_3O
Molecular Weight: 213.24 g/mol
CAS Number: 1159820-12-8

This compound features a pyrimidine ring with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position, which contributes to its distinct electronic and steric properties.

Chemistry

In the field of chemistry, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of novel materials.

Types of Reactions:

  • Oxidation: Can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions yield dihydropyrimidine derivatives.
  • Substitution: Nucleophilic substitution can introduce different substituents at the pyrimidine ring.

Biology

Biologically, this compound has been studied for its role as an enzyme inhibitor , particularly against cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and inhibition of this enzyme can lead to significant cellular effects, such as:

  • Cell Cycle Arrest: Induces halt in cancer cell proliferation.
  • Apoptosis: Triggers programmed cell death in cancer cells.

The compound's binding to CDK2 alters various biochemical pathways related to cell growth and death, showcasing its potential in cancer therapy.

Medicine

In medical research, this compound is being investigated for its potential as an anticancer agent and an anti-inflammatory drug. Its ability to inhibit specific enzymes makes it a candidate for developing targeted therapies that minimize side effects associated with conventional treatments.

Case Studies:

  • Cancer Research: Studies have shown that this compound can effectively induce apoptosis in various cancer cell lines through CDK2 inhibition.
  • Inflammatory Disorders: Preliminary research indicates potential benefits in reducing inflammation markers, suggesting broader therapeutic applications.

Industry

In industrial applications, this compound is explored for its utility in developing new materials with specific electronic and optical properties. Its unique structural characteristics make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a fused pyrazole ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional nitrogen atoms in the ring system.

    2-Amino-4,6-dihydroxypyrimidine: Lacks the cyclopropyl and pyridin-3-yl substituents

Uniqueness

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its potential as a versatile scaffold in drug design and material science .

Biological Activity

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in the context of anti-inflammatory and anti-cancer properties.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structure features a pyrimidine core substituted with a cyclopropyl group and a pyridine moiety, which are critical for its biological activity. The synthesis methods have been optimized to enhance yield and purity, as detailed in various studies .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds structurally similar to this compound exhibited IC50 values comparable to celecoxib, a well-known COX inhibitor .

Table 1: Comparison of COX Inhibition Potency

CompoundIC50 (μmol)
This compoundTBD
Celecoxib0.04 ± 0.01
Other Pyrimidine DerivativesTBD

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in anticancer research. It has been evaluated against various cancer cell lines, where it demonstrated significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that observed for standard chemotherapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • COX Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : The compound interferes with cell cycle progression, particularly at the G1/S checkpoint.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyridine and cyclopropyl groups significantly influence biological activity. For example, altering substituents on the pyridine ring can enhance selectivity for target enzymes while minimizing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol

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